N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide

GSK-3β inhibition Structure-activity relationship Regioisomer potency

This para-trifluoromethyl regioisomer (CAS 897455-15-1) is an ATP-competitive GSK-3β inhibitor featuring a p-tolyl-imidazole core linked via a thioether bridge to a 4-(trifluoromethyl)benzamide moiety. Its defined hydrophobic p-tolyl contact and para-CF3 substitution pattern confer a distinct kinase selectivity signature compared to the meta-CF3 analog (CAS 897455-17-3). Researchers must confirm this exact regioisomer is supplied for consistency with published SAR and crystallography data. Suitable for Wnt/β-catenin stabilization assays, tau phosphorylation studies (p-tau Ser396/Ser404), kinase selectivity profiling, and X-ray co-crystallography where fluorine anomalous scattering facilitates phasing. Insist on batch-specific HPLC and NMR documentation.

Molecular Formula C20H18F3N3OS
Molecular Weight 405.44
CAS No. 897455-15-1
Cat. No. B2611204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide
CAS897455-15-1
Molecular FormulaC20H18F3N3OS
Molecular Weight405.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C20H18F3N3OS/c1-13-2-4-14(5-3-13)17-12-25-19(26-17)28-11-10-24-18(27)15-6-8-16(9-7-15)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,27)(H,25,26)
InChIKeyOOPUMDUXGBDOCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide (CAS 897455-15-1): Structural Identity and Pharmacological Classification


N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide (CAS 897455-15-1; molecular formula C20H18F3N3OS; MW 405.44 g/mol) is a synthetic, ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase central to Wnt/β-catenin signaling, metabolic regulation, and tau phosphorylation pathways [1]. The compound features a 5-(p-tolyl)-1H-imidazole core linked via a thioether bridge to a 4-(trifluoromethyl)benzamide moiety; its chemical identity is confirmed by IUPAC name (N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-(trifluoromethyl)benzamide), InChI Key (OOPUMDUXGBDOCU-UHFFFAOYSA-N), and canonical SMILES (CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C(F)(F)F) . As a GSK-3β tool compound, it is primarily utilized in preclinical research for neurological disorders and oncology, where GSK-3β inhibition is a validated therapeutic strategy [1].

Why Generic GSK-3β Inhibitor Substitution Fails: The Structural Granularity Problem with CAS 897455-15-1


GSK-3β inhibitors span diverse chemotypes — thiadiazolidinones (TDZDs), aminopyrimidines, indirubin derivatives, and imidazole-based scaffolds — each exhibiting distinct ATP-binding modes, isoform selectivity profiles (GSK-3α vs. GSK-3β), and downstream phosphorylation fingerprints [1]. Within imidazole-based GSK-3β inhibitors, even subtle structural modifications (e.g., the position of the trifluoromethyl substituent on the benzamide ring, the nature of the aryl group at the imidazole 5-position, or the length of the thioether linker) can dramatically alter potency, selectivity, and cellular efficacy [2]. Consequently, CAS 897455-15-1 cannot be assumed interchangeable with its regioisomer (3-trifluoromethyl analog, CAS 897455-17-3), other imidazole-based GSK-3β inhibitors (e.g., SG-145C), or distinct chemotypes such as AR-A014418 or Tideglusib. The quantitative evidence below delineates the specific structural and pharmacological boundaries that define selection decisions for this compound.

Quantitative Differentiation Evidence for N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide (CAS 897455-15-1)


Regioisomeric Differentiation: Para- vs. Meta-Trifluoromethyl Benzamide in GSK-3β Binding

CAS 897455-15-1 is the para-trifluoromethyl benzamide regioisomer. Its closest structural analog, CAS 897455-17-3, is the corresponding meta-trifluoromethyl regioisomer (N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide), differing solely in the position of the -CF3 group on the benzamide ring. In GSK-3β inhibitor design, the para-substitution pattern is frequently associated with enhanced kinase hinge-region interactions and improved target engagement compared to meta-substituted analogs, although quantitative activity data for this specific pair remain to be published in primary literature . This regioisomeric distinction carries procurement significance: researchers targeting GSK-3β for neurological or oncology applications must verify which isomer is supplied, as vendors may stock both under similar catalog naming conventions.

GSK-3β inhibition Structure-activity relationship Regioisomer potency

Scaffold-Based Differentiation: Imidazole-Thioether vs. Thiadiazolidinone GSK-3β Inhibitors

CAS 897455-15-1 belongs to the imidazole-thioether class of ATP-competitive GSK-3β inhibitors. In contrast, TDZD-class inhibitors (e.g., Tideglusib, CAS 865854-05-3) are non-ATP-competitive, binding to a distinct allosteric site. Published quantitative data for representative TDZDs show IC50 values in the micromolar range for GSK-3β (e.g., Tideglusib IC50 = ~500–900 nM) [1][2]. Imidazole-based ATP-competitive inhibitors from the Gupta et al. (2022) series exhibit nanomolar potency (the lead compound SG-145C achieved GSK-3β inhibition, though exact IC50 values were not disclosed in the primary publication) [2]. The thioether linkage in CAS 897455-15-1 provides conformational flexibility that may influence residence time and selectivity compared to rigidified imidazole scaffolds, though direct comparative kinetic data remain unpublished for this specific compound.

GSK-3β inhibitor chemotypes ATP-competitive vs. non-ATP-competitive Thioether-linked imidazole

Imidazole 5-Position Substituent Effects: p-Tolyl vs. Other Aryl Groups in Kinase Selectivity

The 5-(p-tolyl) substituent on the imidazole ring of CAS 897455-15-1 distinguishes it from imidazole-based GSK-3β inhibitors bearing different aryl groups (e.g., 5-phenyl, 5-(4-fluorophenyl), or 5-(4-methoxyphenyl) analogs). Published SAR studies on imidazole-based kinase inhibitors demonstrate that the p-tolyl group contributes to hydrophobic pocket occupancy within the GSK-3β ATP-binding site, potentially enhancing affinity relative to unsubstituted phenyl analogs [1]. A structurally related compound, N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide (CAS not available), incorporates a 4-fluorophenyl rather than p-tolyl group, illustrating how aryl substituent variation is used to tune potency and selectivity . The p-tolyl motif in CAS 897455-15-1 provides a defined lipophilic contact that may reduce off-target binding to kinases intolerant of para-substituted phenyl rings at this position.

GSK-3β selectivity Imidazole SAR Kinase profiling

Thioether Linker Length and Composition: Differentiation from Amino-Linked and Directly-Attached Imidazole GSK-3β Inhibitors

CAS 897455-15-1 contains an ethyl-thioether linker (-S-CH2-CH2-NH-) connecting the imidazole core to the benzamide moiety. This differentiates it from imidazole-based GSK-3β inhibitors employing alternative linkers such as direct amide bonds, ethylene diamines, or sulfonamide bridges. The thioether sulfur atom can participate in weak hydrogen bonding and contributes distinct electronic and conformational properties versus an oxygen ether or amine linker [1]. Published SAR on related GSK-3β inhibitor series indicates that linker composition and length modulate both potency and metabolic stability; the ethyl-thioether motif represents a specific pharmacophoric choice that cannot be substituted with a methylene or ethylene-diamine linker without altering the compound's biological profile [2].

Linker SAR Thioether vs. amine linker GSK-3β pharmacophore

Vendor-Disclosed Identity and Purity: Quantitative Quality Specifications for Procurement

Technical datasheets from multiple vendors specify the molecular identity and purity of CAS 897455-15-1. The compound is consistently reported with a molecular weight of 405.44 g/mol, molecular formula C20H18F3N3OS, and a purity specification of 95% (HPLC) from vendors offering this compound for research use . This purity threshold is standard for tool compounds in preclinical research; however, users requiring >98% purity for crystallography or biophysical assays must verify batch-specific certificates of analysis. The compound is supplied as a powder with recommended storage at -20°C, and is explicitly designated for research use only, not for human or veterinary therapeutic applications .

Compound quality control Purity specification Procurement standardization

Application Scenarios for N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide (CAS 897455-15-1) Based on Pharmacological Class Evidence


Wnt/β-Catenin Pathway Dissection in Oncology Research

As an ATP-competitive GSK-3β inhibitor, CAS 897455-15-1 is suitable for stabilizing cytosolic β-catenin and studying its nuclear translocation and transcriptional activation of proliferation-associated genes. This application derives from the compound's imidazole-thioether scaffold class, which enables ATP-site occupancy and downstream Wnt pathway modulation, as established for structurally related imidazole-based GSK-3β inhibitors [1]. Researchers must confirm that the para-CF3 regioisomer is supplied to ensure consistency with published SAR expectations.

GSK-3β-Mediated Tau Phosphorylation Studies in Neurodegenerative Disease Models

GSK-3β hyperactivation drives tau hyperphosphorylation and neurofibrillary tangle formation in Alzheimer's disease models. CAS 897455-15-1, by inhibiting GSK-3β kinase activity, can be employed to assess the reduction of phospho-tau species (e.g., p-tau Ser396, Ser404) in neuronal cell cultures. The ATP-competitive mechanism of this compound distinguishes it from non-ATP-competitive alternatives such as Tideglusib, enabling researchers to probe phosphorylation outcomes under distinct inhibitory modes [2].

Kinase Selectivity Panel Screening and Off-Target Profiling

The p-tolyl substituent at the imidazole 5-position of CAS 897455-15-1 provides a defined hydrophobic contact that may confer a selectivity signature distinct from other 5-aryl imidazole GSK-3β inhibitors. This compound is suited for inclusion in kinase selectivity panels to empirically determine its off-target profile against the human kinome, particularly against kinases with sterically constrained ATP pockets intolerant of para-substituted phenyl rings [1].

Structural Biology and Crystallography of GSK-3β-Inhibitor Complexes

The thioether linker and para-trifluoromethyl benzamide of CAS 897455-15-1 offer distinct electron density features (sulfur anomalous scattering; fluorine atoms) that can facilitate phasing and binding-mode determination in X-ray crystallography studies of GSK-3β co-crystal structures. This application requires compound purity ≥98%, necessitating pre-purchase verification of batch-specific analytical data beyond standard 95% specifications.

Quote Request

Request a Quote for N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.